Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Description
Crystallographic Analysis of the Tetrahydrobenzothiophene Core
Crystallographic studies of related tetrahydrobenzothiophene derivatives reveal characteristic structural features that provide insights into the expected geometry of the target compound. Analysis of ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate demonstrates that the tetrahydrobenzothiophene core adopts a relatively planar configuration for the thiophene ring, with the fused cyclohexene portion exhibiting conformational flexibility. The thiophene ring typically maintains planarity due to aromatic stabilization, while the saturated six-membered ring adopts various conformations depending on substituent effects and crystal packing forces.
In closely related structures, such as ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, crystallographic analysis reveals that the cyclohexene ring adopts a half-chair conformation with positional disorder observed in some cases. The disorder involves the -(CH2)4- atoms of the cyclohexene ring, with occupancy ratios typically ranging from 0.641(6):0.359(6) to 0.753(6):0.247(6), indicating dynamic behavior in the solid state. This conformational flexibility is attributed to the relatively low energy barriers between different chair and half-chair conformations of the six-membered ring.
The introduction of the 7-oxo functionality in the target compound would significantly alter the conformational landscape of the cyclohexene ring. The carbonyl group at position 7 would likely stabilize a more planar conformation of the six-membered ring, reducing conformational disorder compared to the fully saturated analogs. This structural rigidification could have important implications for the compound's biological activity and crystal packing behavior.
| Structural Parameter | Typical Range | Expected for 7-Oxo Derivative |
|---|---|---|
| Thiophene ring planarity | Nearly planar | Planar |
| Cyclohexene conformation | Half-chair (disordered) | More planar due to conjugation |
| C-S bond length | 1.74-1.76 Å | Similar |
| C=O bond length (ester) | 1.20-1.22 Å | 1.20-1.22 Å |
| C=O bond length (ketone) | - | 1.21-1.23 Å |
Conformational Dynamics of the 4-Chlorobenzamido Substituent
The 4-chlorobenzamido substituent represents a crucial structural element that significantly influences the overall molecular geometry and intermolecular interactions. Crystallographic analysis of ethyl 2-[(4-chlorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate reveals important conformational preferences for this substituent. The dihedral angle between the thiophene ring and the 4-chlorophenyl ring typically ranges from 57.7° to 70.4°, depending on crystal packing forces and intramolecular interactions.
In the crystal structure of related compounds, the planes of the benzene and phenyl rings are inclined to the thiophene ring by angles of approximately 35.2° and 57.7°, respectively. The planes of the two aryl rings are often found to be nearly perpendicular to one another, with dihedral angles around 86.4°, indicating a twisted conformation that minimizes steric interactions while allowing for optimal intermolecular packing.
The amide linkage connecting the 4-chlorophenyl group to the tetrahydrobenzothiophene core typically adopts a planar configuration due to resonance stabilization. This planarity is maintained through partial double-bond character of the C-N bond, which restricts rotation around this axis. The carbonyl oxygen of the amide group often participates in hydrogen bonding interactions, either intramolecular or intermolecular, which further stabilizes specific conformations.
The chlorine substituent at the para position of the phenyl ring introduces additional steric bulk and electronic effects. The C-Cl bond length is typically around 1.74 Å, and the chlorine atom can participate in weak halogen bonding interactions with neighboring molecules in the crystal lattice. These interactions contribute to the overall stability of the crystal structure and influence the compound's physical properties.
Hydrogen Bonding Networks in Solid-State Configurations
Hydrogen bonding represents a dominant factor in determining the solid-state structure of this compound. Analysis of related tetrahydrobenzothiophene derivatives reveals complex hydrogen bonding networks that significantly influence crystal packing and stability. The compound contains multiple hydrogen bond donors and acceptors, including the amide N-H group, multiple carbonyl oxygens, and potentially the ester functionality.
Intramolecular hydrogen bonding plays a crucial role in stabilizing the molecular conformation. In ethyl 2-benzamido-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate, an intramolecular N-H···O hydrogen bond forms an S(6) ring motif, which contributes to the overall molecular stability. Similar intramolecular interactions are expected in the target compound, potentially involving the amide N-H and the 7-oxo carbonyl group, which could create additional conformational constraints.
Intermolecular hydrogen bonding networks in the crystal structures of related compounds typically involve C-H···O interactions between aromatic hydrogen atoms and carbonyl oxygens. These interactions form chains propagating along specific crystallographic directions, creating extended supramolecular structures. In some cases, inversion dimers are formed through pairs of hydrogen bonds, generating R₂²(10) loops that represent thermodynamically stable packing motifs.
The presence of the 7-oxo group in the target compound introduces an additional hydrogen bond acceptor site, which could significantly alter the hydrogen bonding patterns compared to non-oxidized analogs. This additional carbonyl group could participate in both intramolecular interactions with the amide N-H group and intermolecular interactions with neighboring molecules, potentially creating more complex three-dimensional hydrogen bonding networks.
| Hydrogen Bond Type | Typical Distance (Å) | Angle (°) | Motif |
|---|---|---|---|
| N-H···O (intramolecular) | 2.6-2.8 | 140-160 | S(6) |
| C-H···O (intermolecular) | 3.2-3.6 | 120-140 | C(7) |
| O-H···N (when applicable) | 2.7-2.9 | 150-170 | S(6) |
Comparative Molecular Geometry with Related Benzothiophene Derivatives
Comparative structural analysis with related benzothiophene derivatives provides valuable insights into the expected geometric parameters and conformational preferences of this compound. The tetrahydrobenzothiophene core demonstrates remarkable consistency in its geometric parameters across different derivatives, with minor variations attributable to substituent effects and crystal packing forces.
Analysis of benzothieno[3,2-b]benzothiophene derivatives reveals that molecular arrangement can be controlled through charge-assisted hydrogen bonds, leading to different packing motifs ranging from edge-to-face herringbone arrangements to one-dimensional slipped parallel configurations. These structural variations significantly influence the electronic properties and potential applications of the compounds, highlighting the importance of understanding structure-property relationships.
The electronic structure and charge transport properties of thieno[2,3-b]benzothiophene derivatives have been extensively studied using density functional theory calculations. These studies reveal that the compounds exhibit wide band gaps and low-lying highest occupied molecular orbitals (HOMOs), with ionization potentials higher than pentacene. The calculated results demonstrate that these materials may exhibit good environmental stability and high charge mobility due to their large conjugated planar structures and close π-stacking arrangements.
Systematic comparison of dihedral angles between the thiophene ring and various substituents shows characteristic ranges that depend on the nature of the substituent. For phenyl groups, dihedral angles typically range from 57.7° to 70.4°, while smaller substituents may adopt different orientational preferences. The 4-chlorophenyl group specifically tends to adopt conformations that minimize steric interactions while maximizing favorable electronic interactions.
The introduction of different functional groups at various positions of the tetrahydrobenzothiophene core has been shown to significantly influence molecular properties. For example, the replacement of amino groups with benzamido substituents generally increases molecular planarity and enhances intermolecular interactions. Similarly, the addition of the 7-oxo functionality would be expected to increase the rigidity of the molecular framework and alter the electronic distribution within the molecule.
Properties
IUPAC Name |
ethyl 2-[(4-chlorobenzoyl)amino]-7-oxo-5,6-dihydro-4H-1-benzothiophene-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO4S/c1-2-24-18(23)14-12-4-3-5-13(21)15(12)25-17(14)20-16(22)10-6-8-11(19)9-7-10/h6-9H,2-5H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGLBRNPCRRKOAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCCC2=O)NC(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- IUPAC Name : this compound
- Molecular Formula : C18H18ClN2O4S
- Molecular Weight : 396.86 g/mol
The presence of the 4-chlorophenyl group suggests potential interactions with various biological targets due to the electron-withdrawing nature of chlorine.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its pharmacological properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit antimicrobial properties . For instance:
- A study demonstrated that derivatives of benzothiophene showed significant antibacterial effects against Staphylococcus aureus and Escherichia coli .
Anticancer Potential
The compound has also shown promise in anticancer research :
- In vitro studies have indicated that derivatives containing the benzothiophene moiety can inhibit cell proliferation in various cancer cell lines. For example, a related compound was found to induce apoptosis in breast cancer cells by activating caspase pathways .
The proposed mechanisms of action for the biological activity of this compound include:
- Inhibition of Enzymatic Activity : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer metabolism.
- Cell Cycle Arrest : Evidence suggests that these compounds can induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of ethyl derivatives against various pathogens. The results indicated a minimum inhibitory concentration (MIC) ranging from 10 to 50 µg/mL for effective strains. The study highlighted the potential for developing new antimicrobial agents based on this scaffold .
Case Study 2: Anticancer Activity
In another investigation focusing on anticancer properties, a series of related compounds were tested against human cancer cell lines (e.g., MCF-7, HeLa). The findings revealed that certain derivatives exhibited IC50 values below 20 µM, indicating potent anticancer activity. The mechanism was attributed to the induction of oxidative stress leading to cell death .
Data Table: Biological Activities Summary
Scientific Research Applications
Ethyl 2-{[(4-chlorophenyl)carbonyl]amino}-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has been studied for various biological activities:
- Antioxidant Properties : Research has indicated that derivatives of benzothiophene exhibit significant antioxidant activity. Compounds with similar structures have shown effectiveness in scavenging free radicals and protecting cellular components from oxidative stress .
- Antibacterial Activity : Studies have demonstrated that benzothiophene derivatives can inhibit bacterial growth. Ethyl derivatives have been synthesized and tested against various bacterial strains, showing promising results in their ability to inhibit growth .
- Anti-inflammatory Effects : The compound's potential anti-inflammatory properties are under investigation. Compounds with similar scaffolds have been reported to reduce inflammation markers in vitro and in vivo .
Synthesis and Mechanisms of Action
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The Gewald reaction is one notable method used for synthesizing substituted thiophenes .
The mechanisms by which this compound exerts its biological effects are still being elucidated but may involve:
- Interaction with specific enzymes or receptors.
- Modulation of signaling pathways related to inflammation and oxidative stress.
Antioxidant Activity Evaluation
A study evaluated various ethyl benzothiophene derivatives for their antioxidant capabilities using different methods such as DPPH radical scavenging and lipid peroxidation assays. Results indicated that certain derivatives exhibited higher antioxidant activity compared to standard compounds .
Antibacterial Testing
In another case study, ethyl derivatives were tested against Gram-positive and Gram-negative bacteria. The results demonstrated that these compounds could effectively inhibit bacterial growth, with some showing activity comparable to traditional antibiotics .
Comparison with Similar Compounds
Table 1: Structural Comparison of Benzothiophene Carboxylate Derivatives
Molecular Conformation and Interactions
- Target Compound : The 4-chlorophenyl group likely induces planar stacking interactions due to its aromaticity, while the 7-oxo group participates in hydrogen bonding .
- Pyridine-4-carboxamide Derivative : Exhibits a near-planar conformation (dihedral angle: 9.47°) between the benzothiophene core and pyridine group, stabilized by intramolecular N–H···O hydrogen bonds (S(6) ring) and intermolecular C–H···O interactions forming R₂²(16) loops .
Preparation Methods
Domino Reaction Protocol
A 2024 study demonstrated a domino reaction using 2-fluoro-5-nitrobenzonitrile and ethyl mercaptoacetate under basic conditions (K₂CO₃, DMF, 80°C) to form 3-amino-2-formyl benzothiophene intermediates. This method achieved a 78% yield by cyclizing via nucleophilic aromatic substitution, followed by in situ oxidation. The aldehyde functionality at position 2 enables subsequent amide coupling, critical for introducing the 4-chlorophenyl group.
Palladium-Catalyzed Carbonylative Esterification
An alternative approach employs PdI₂/KI systems under CO pressure (40 atm) to synthesize benzothiophene-3-carboxylates. For example, iodobenzene derivatives reacted with CO in methanol at 80°C, yielding ethyl benzothiophene-3-carboxylates in 65–92% efficiency. This method directly installs the ester group at position 3, circumventing later-stage functionalization.
Amide Bond Formation Strategies
Introducing the [(4-chlorophenyl)carbonyl]amino group at position 2 requires precise amide coupling.
HATU-Mediated Coupling
A 2023 protocol utilized 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium hexafluorophosphate (HATU) with N,N-diisopropylethylamine (DIPEA) in dichloromethane. Reacting 2-amino-7-oxo-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate with 4-chlorobenzoyl chloride achieved 85% yield at room temperature. HATU activates the carboxylic acid in situ, enhancing electrophilicity for nucleophilic amine attack.
EDC/DMSO Coupling
Comparatively, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in dimethyl sulfoxide (DMSO) facilitated amide bonds at elevated temperatures (60°C). This method, while avoiding expensive coupling reagents, resulted in lower yields (68–72%) due to competing side reactions.
Esterification and Final Functionalization
The ethyl ester group at position 3 is introduced either early via carbonylative esterification or late-stage via acid-catalyzed Fischer esterification.
Early-Stage Ester Installation
Pd-catalyzed carbonylation directly forms the ester during benzothiophene synthesis. For example, substrate 1a (phenyl iodobenzene) reacted with CO in methanol under PdI₂/KI catalysis, yielding ethyl 1-benzothiophene-3-carboxylate in 92% efficiency. This method streamlines synthesis but requires specialized equipment for high-pressure CO.
Late-Stage Fischer Esterification
Starting from the carboxylic acid derivative, ethanol and concentrated H₂SO₄ at reflux (80°C, 12 h) achieved 89% esterification. Although effective, this two-step process increases purification complexity.
Comparative Analysis of Synthetic Routes
The domino/HATU route offers superior yield (85%) under mild conditions but incurs higher reagent costs. Pd-catalyzed methods excel in atom economy but require pressurized CO.
Optimization Strategies and Challenges
Solvent Selection
Polar aprotic solvents (DMSO, DMF) enhance amide coupling but risk racemization. Dichloromethane minimizes side reactions but slows reaction kinetics. Methanol in Pd systems improves CO solubility but limits temperature to 80°C.
Q & A
Q. Optimization strategies :
- Design of Experiments (DoE) : Systematic variation of parameters (temperature, catalyst loading, solvent polarity) to identify optimal conditions .
- Purification : Preparative chromatography (e.g., silica gel column) to isolate high-purity fractions .
Basic: How is the molecular structure of this compound confirmed, and what analytical techniques are critical for characterization?
Answer:
- X-ray crystallography : Resolves the crystal lattice to confirm stereochemistry and bond angles. For example, related benzothiophene derivatives were structurally validated using single-crystal diffraction .
- NMR spectroscopy :
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula via exact mass matching (e.g., experimental vs. calculated m/z) .
Advanced: How can researchers resolve contradictions between experimental spectroscopic data and computational predictions during structural elucidation?
Answer:
- Cross-validation : Compare NMR chemical shifts with density functional theory (DFT)-calculated values. Discrepancies may indicate conformational flexibility or solvent effects .
- Dynamic NMR experiments : Probe temperature-dependent shifts to identify dynamic processes (e.g., ring puckering in the tetrahydrobenzothiophene moiety) .
- Statistical modeling : Use multivariate analysis to correlate experimental parameters (e.g., solvent polarity) with spectral outcomes .
Advanced: What mechanistic insights guide the design of biological activity assays for this compound, particularly in neuroinflammation studies?
Answer:
- Target identification : Based on structural analogs, prioritize kinases or enzymes like cyclooxygenase-2 (COX-2) or NF-κB pathway components .
- Assay design :
- In vitro models : Use lipopolysaccharide (LPS)-stimulated microglial cells to measure cytokine suppression (e.g., TNF-α, IL-6) .
- Dose-response curves : Establish IC50 values with triplicate replicates to ensure reproducibility.
- Control compounds : Include known inhibitors (e.g., dexamethasone) for benchmark comparisons .
Advanced: How can computational chemistry methods predict the compound’s reactivity or binding affinity?
Answer:
- Molecular docking : Use software like AutoDock Vina to simulate interactions with protein targets (e.g., COX-2 active site). Prioritize poses with strong hydrogen bonding to the 4-chlorophenyl group .
- DFT calculations :
- MD simulations : Assess binding stability over time (e.g., RMSD analysis of ligand-protein complexes) .
Basic: What safety protocols are essential when handling this compound in laboratory settings?
Answer:
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates .
- Waste disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Advanced: How can crystallographic data inform the rational modification of this compound’s derivatives?
Answer:
- Hydrogen-bonding analysis : Identify key interactions (e.g., O–H···O or N–H···O) in the crystal lattice to design derivatives with enhanced solubility or stability .
- Packing motifs : Modify substituents (e.g., replacing ethyl ester with methyl) to alter crystal packing and improve bioavailability .
Advanced: What strategies mitigate side reactions during synthesis, such as unintended ring-opening or oxidation?
Answer:
- Protecting groups : Temporarily block reactive sites (e.g., amine groups) during oxidation steps .
- Low-temperature conditions : Perform sensitive reactions (e.g., acylations) at 0–5°C to suppress thermal degradation .
- Real-time monitoring : Use in situ FTIR or Raman spectroscopy to detect intermediate formation and adjust conditions dynamically .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
